molecular formula C25H30N2O B15018610 N'-cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

N'-cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide

Katalognummer: B15018610
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: IYLNYNITKWHWAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide is a complex organic compound with the molecular formula C25H30N2O. This compound is characterized by its unique cyclopropane ring structure and the presence of multiple aromatic rings, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide typically involves the reaction of cycloheptanone with 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production efficiency. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to the modulation of various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide include:

Uniqueness

What sets N’-Cycloheptylidene-2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide apart from similar compounds is its unique cyclopropane ring structure combined with the presence of multiple aromatic rings.

Eigenschaften

Molekularformel

C25H30N2O

Molekulargewicht

374.5 g/mol

IUPAC-Name

N-(cycloheptylideneamino)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H30N2O/c1-18-9-13-20(14-10-18)25(21-15-11-19(2)12-16-21)17-23(25)24(28)27-26-22-7-5-3-4-6-8-22/h9-16,23H,3-8,17H2,1-2H3,(H,27,28)

InChI-Schlüssel

IYLNYNITKWHWAH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=C3CCCCCC3)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.